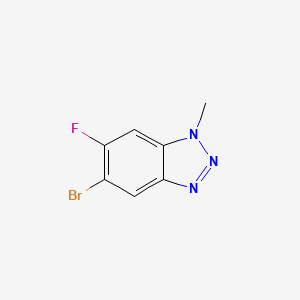

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (DFMPSA) is a heterocyclic organic compound used in a variety of scientific research applications. It is an important reagent for organic synthesis, and is used to catalyze a number of reactions in the laboratory. DFMPSA has also been used as a ligand in coordination chemistry, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Luminescence and Reactivity in Materials Science

7-Azaindole derivatives, like 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, have shown significant potential in the field of materials science. They exhibit excellent luminescence properties, making them suitable for use in organic light-emitting diodes (OLEDs). Additionally, their complexation with various metal ions reveals unique phosphorescence and reactivity, particularly in chemical bond activation (Zhao & Wang, 2010).

Synthetic Chemistry and Molecular Transformation

The compound's relevance extends to synthetic chemistry, where it's utilized in palladium-catalyzed decarboxylative couplings. Such reactions are crucial for the synthesis of pyrrolopyridines, a compound class with various applications (Suresh et al., 2013). The (phenylsulfonyl)difluoromethyl group in particular is a versatile chemical moiety, undergoing transformations into various functional groups essential in life science and material science (Hu, 2009).

Development of Bioactive Fluorine-Containing Compounds

In the realm of bioactive compound synthesis, the fluoroalkylation capability of derivatives of this compound is significant. This chemistry aids in creating compounds with enhanced metabolic stability and bioavailability, crucial in pharmaceutical and agrochemical industries (Prakash & Hu, 2007).

Radical Reactions in Organic Synthesis

The radical (phenylsulfonyl)difluoromethylation of alkenes using derivatives of this compound is a notable advancement. This method facilitates the synthesis of structurally diverse molecules with potential applications in various fields of chemistry (Li et al., 2007).

properties

IUPAC Name |

1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S/c15-13(16)12-9-10-5-4-8-17-14(10)18(12)21(19,20)11-6-2-1-3-7-11/h1-9,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQPEHJNVCYETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169750 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363381-32-1 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

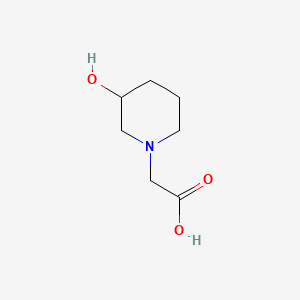

![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)